molecular formula C23H19N3OS B303924 3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Katalognummer B303924
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: MZMWFAUTSVBEBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, also known as CTDP, is a novel compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. CTDP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Wissenschaftliche Forschungsanwendungen

3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has been investigated for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Wirkmechanismus

The mechanism of action of 3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and neurodegeneration. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell proliferation. This compound has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the degradation of dopamine and other neurotransmitters. Inhibition of MAO can lead to increased levels of dopamine and other neurotransmitters in the brain, resulting in neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, and neuroprotective effects. This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells, resulting in the inhibition of cancer cell proliferation. This compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, by increasing levels of dopamine and other neurotransmitters in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells and its ability to cross the blood-brain barrier and exhibit neuroprotective effects. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on 3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the elucidation of its mechanism of action. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects and toxicity. Additionally, the development of this compound derivatives with improved pharmacological properties may lead to the development of more effective treatments for cancer and neurodegenerative diseases.

Synthesemethoden

3-amino-N,N-diphenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has been synthesized using various methods, including the reaction of 2-aminocyclopenta[b]thiophene-3-carboxylic acid with diphenylamine and subsequent cyclization. Another method involves the reaction of 2-chloro-5-nitropyridine with 2-thiophenecarboxylic acid, followed by reduction and cyclization. Both methods have been reported to yield this compound in good yields and purity.

Eigenschaften

Molekularformel

C23H19N3OS

Molekulargewicht

385.5 g/mol

IUPAC-Name

6-amino-N,N-diphenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C23H19N3OS/c24-20-18-14-15-8-7-13-19(15)25-22(18)28-21(20)23(27)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12,14H,7-8,13,24H2

InChI-Schlüssel

MZMWFAUTSVBEBH-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5)N

Kanonische SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.